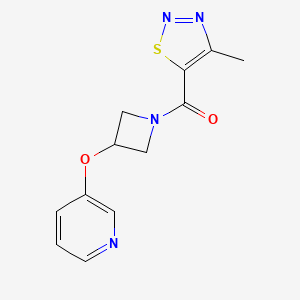
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed molecular structure analysis.Chemical Reactions
The chemical reactivity of a compound depends on its functional groups. In this case, the thiadiazole and azetidine rings might be involved in various chemical reactions. However, without specific context or objectives, it’s difficult to predict all possible reactions.
Scientific Research Applications
Antimicrobial and Anticancer Activity
- Compounds containing thiadiazolyl moieties have been studied for their antimicrobial and anticancer properties. For instance, novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties have shown higher anticancer activity than the reference drug doxorubicin in some cases, as well as good to excellent antimicrobial activity (Hafez, Al-Hussain, & El-Gazzar, 2016).
PET Imaging for Parkinson's Disease
- Some thiadiazolyl compounds have been explored for their potential in PET imaging, particularly for imaging LRRK2 enzyme in Parkinson's disease. The synthesis of HG-10-102-01, a compound with a thiadiazolyl moiety, demonstrated the feasibility of this approach (Wang, Gao, Xu, & Zheng, 2017).
Synthesis and Antimicrobial Activity
- A range of thiadiazolyl methanone derivatives has been synthesized and shown to have significant antimicrobial activity. These compounds, which include pyridin-4-yl)methanones, have been compared with standard drugs like ciprofloxacin and fluconazole, showing high efficacy in some instances (Kumar, Kumar, Kumar, & Kumar, 2012).
Antipsychotic Investigation
- The antipsychotic activity of thiadiazolyl derivatives has been investigated, revealing that certain compounds demonstrate significant anti-psychotic activity. This includes studies in haloperidol-induced catalepsy metallic bar tests (Gopi, Sastry, & Dhanaraju, 2017).
Electrochromics
- Thiadiazolyl compounds have been incorporated into donor-acceptor-donor polymers for application in electrochromics. These materials demonstrated various color changes and fast response times, suggesting potential applications in this field (Ming, Zhen, Liu, Lin, Liu, Zhao, Lu, & Xu, 2015).
Antihypertensive Agents
- Thiadiazolyl derivatives have been synthesized and evaluated as potential antihypertensive α-blocking agents. These compounds demonstrated good antihypertensive activity with low toxicity, presenting a promising avenue for the development of new treatments (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical, chemical, and toxicological properties. It’s important to handle all chemicals with appropriate safety measures. Without specific safety data, I can’t provide detailed safety and hazard information for this compound.
Future Directions
The future research directions would depend on the desired applications of this compound. Given the biological significance of the thiadiazole and azetidine components, this compound could potentially be explored for various medicinal applications. However, further studies would be needed to evaluate its biological activity, pharmacokinetics, toxicity, and other relevant properties.
Please note that this information is based on general knowledge and does not pertain specifically to “(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone”. For detailed information, specific experimental data and studies would be required.
properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-8-11(19-15-14-8)12(17)16-6-10(7-16)18-9-3-2-4-13-5-9/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAMWLWUSQMXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide](/img/structure/B2923559.png)

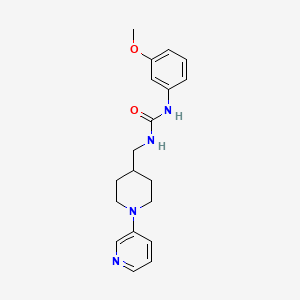
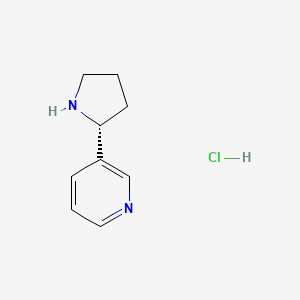
![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2923565.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzamide](/img/structure/B2923568.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2923570.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2923571.png)
![4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2923573.png)
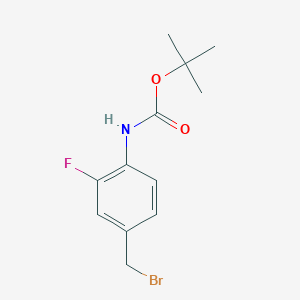
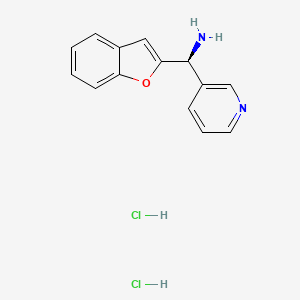
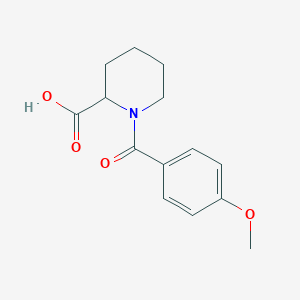
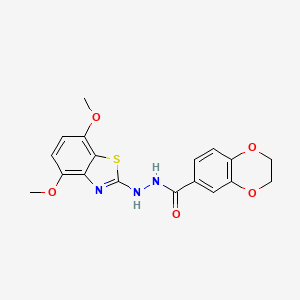
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2923580.png)